molecular formula C9H11NO B13194643 5-Propylpyridine-3-carbaldehyde

5-Propylpyridine-3-carbaldehyde

Cat. No.: B13194643
M. Wt: 149.19 g/mol
InChI Key: CSZYHISCAAKPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propylpyridine-3-carbaldehyde: is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a propyl group at the 5-position and an aldehyde group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-propylpyridine using suitable oxidizing agents. For instance, the oxidation of 5-propylpyridine with potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid can yield the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes typically employ catalysts such as vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) to facilitate the oxidation of 5-propylpyridine under controlled conditions. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Propylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like or .

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propyl group can be replaced by other substituents using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: 5-Propylpyridine-3-carboxylic acid

    Reduction: 5-Propylpyridine-3-methanol

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry: 5-Propylpyridine-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Propylpyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

    Pyridine-3-carbaldehyde (Nicotinaldehyde): Lacks the propyl group at the 5-position.

    Pyridine-2-carbaldehyde (Picolinaldehyde): Aldehyde group at the 2-position.

    Pyridine-4-carbaldehyde (Isonicotinaldehyde): Aldehyde group at the 4-position.

Uniqueness: 5-Propylpyridine-3-carbaldehyde is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its applications in various fields.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-propylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO/c1-2-3-8-4-9(7-11)6-10-5-8/h4-7H,2-3H2,1H3

InChI Key

CSZYHISCAAKPCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CN=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.